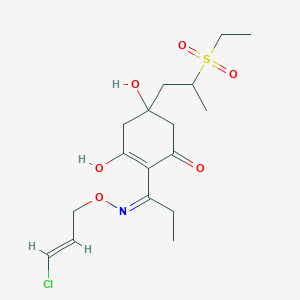![molecular formula C17H26ClNO5S B3081746 2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3,5-dihydroxycyclohex-2-en-1-one CAS No. 111031-08-4](/img/structure/B3081746.png)
2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3,5-dihydroxycyclohex-2-en-1-one
Vue d'ensemble
Description
2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3,5-dihydroxycyclohex-2-en-1-one is a useful research compound. Its molecular formula is C17H26ClNO5S and its molecular weight is 391.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
5-Hydroxy-clethodim Sulfoxide, a derivative of Clethodim, primarily targets the enzyme acetyl coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the biosynthesis of fatty acids , which are essential components of plant cell membranes .
Mode of Action
The compound exhibits its herbicidal activity by inhibiting ACCase . This inhibition disrupts the normal biosynthesis of fatty acids, leading to a deficiency in necessary components for plant growth and development .
Biochemical Pathways
The primary biochemical pathway affected by 5-Hydroxy-clethodim Sulfoxide is the fatty acid biosynthesis pathway . By inhibiting ACCase, the compound disrupts this pathway, leading to a halt in the production of essential fatty acids. This disruption can have downstream effects on various cellular processes that rely on these fatty acids, including the formation and maintenance of cell membranes .
Pharmacokinetics
The pharmacokinetics of Clethodim, the parent compound of 5-Hydroxy-clethodim Sulfoxide, has been studied in rats . Oral absorption was found to be high (88-95%), and elimination was rapid, with 94-98% of the administered dose excreted within 48 hours . The principal route of excretion was the urine (87-93%), and a smaller percentage of the radioactivity (9-17%) was eliminated in the faeces . These findings suggest that 5-Hydroxy-clethodim Sulfoxide may have similar ADME properties, although specific studies on this compound are needed to confirm this.
Result of Action
The inhibition of ACCase by 5-Hydroxy-clethodim Sulfoxide leads to a disruption in the biosynthesis of fatty acids . This disruption can result in a range of molecular and cellular effects, including inhibited germination and root growth, as well as changes in the enzymatic activity of certain enzymes . These effects can ultimately lead to the death of the plant, demonstrating the compound’s effectiveness as a herbicide .
Action Environment
The action of 5-Hydroxy-clethodim Sulfoxide can be influenced by various environmental factors. For instance, the compound’s effectiveness as a herbicide can vary depending on the specific plant species and its stage of growth . Additionally, environmental conditions such as temperature, humidity, and soil type can also impact the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
It is known that clethodim, a related compound, inhibits acetyl coenzyme A carboxylase, an enzyme common to the pathways of fatty acid biosynthesis
Cellular Effects
Studies on clethodim have shown that it can inhibit cell elongation at certain concentrations
Molecular Mechanism
As mentioned earlier, clethodim, a related compound, is known to inhibit acetyl coenzyme A carboxylase
Metabolic Pathways
It is known that clethodim is extensively metabolized, with clethodim sulfoxide and clethodim sulfone being major metabolites
Propriétés
IUPAC Name |
2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3,5-dihydroxycyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO5S/c1-4-13(19-24-8-6-7-18)16-14(20)10-17(22,11-15(16)21)9-12(3)25(23)5-2/h6-7,12,20,22H,4-5,8-11H2,1-3H3/b7-6+,19-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOUNBHCRODVOL-IWQANLMDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)(CC(C)S(=O)CC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)(CC(C)S(=O)CC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


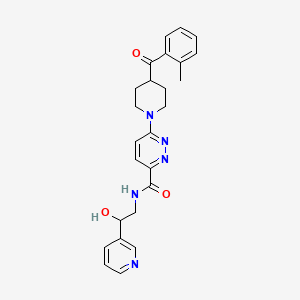


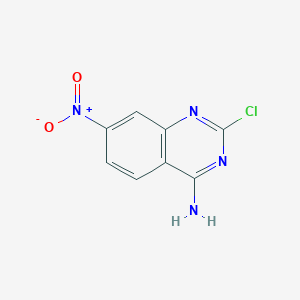
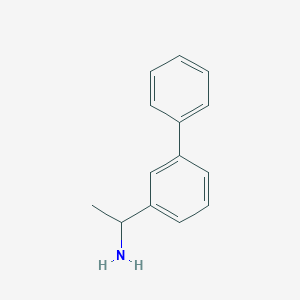
![2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine](/img/structure/B3081701.png)
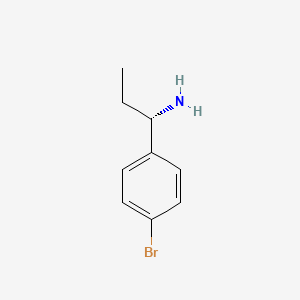
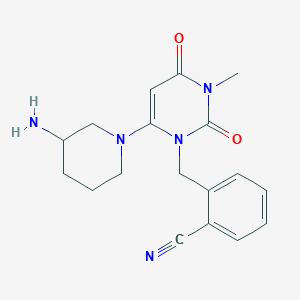

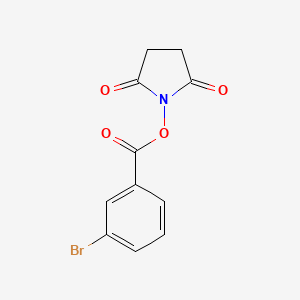
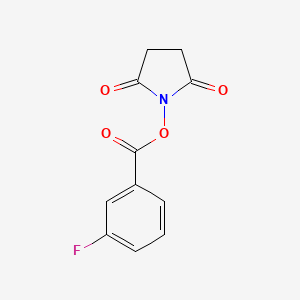
amine](/img/structure/B3081738.png)
![N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B3081739.png)
